molecular formula C21H25N3O2S B10882140 5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one

5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one

Cat. No.: B10882140
M. Wt: 383.5 g/mol
InChI Key: HFZAWWOBQBBLGO-XGJDHLGVSA-N
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Description

Structure and Synthesis The compound features a thiazolidin-4-one core substituted with a 4-methoxybenzylidene group at position 5 and a bicyclo[2.2.1]hept-2-ylidene hydrazono moiety at position 2. Its synthesis likely follows a multi-step protocol involving:

Condensation: Reaction of 4-methoxybenzaldehyde with a pre-formed thiazolidinone intermediate.

Hydrazone Formation: Introduction of the bicycloheptylidene hydrazono group via reaction with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one hydrazine derivatives under acidic or basic conditions .

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

(2E,5E)-5-[(4-methoxyphenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N3O2S/c1-20(2)14-9-10-21(20,3)17(12-14)23-24-19-22-18(25)16(27-19)11-13-5-7-15(26-4)8-6-13/h5-8,11,14H,9-10,12H2,1-4H3,(H,22,24,25)/b16-11+,23-17+

InChI Key

HFZAWWOBQBBLGO-XGJDHLGVSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NN=C3NC(=O)C(=CC4=CC=C(C=C4)OC)S3)C2)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a thiazolone derivative, followed by the introduction of the bicycloheptane moiety through a hydrazone formation reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Structural Features

  • The bicyclo[2.2.1]heptylidene moiety introduces steric bulk and lipophilicity, which may influence pharmacokinetics .

Key Comparative Insights

Substituent Effects on Bioactivity
  • Electron-Donating Groups : Methoxy substituents (e.g., 4-OCH₃) improve solubility and target interaction via hydrogen bonding, as seen in antimicrobial and anticancer activities .
  • Lipophilic Moieties : The bicycloheptylidene group in the target compound may enhance membrane permeability compared to simpler alkyl or aryl substituents, though direct evidence is lacking .
  • Hydrazono Modifications: Cyclopropylamino () and pyridinyl groups () confer distinct selectivity profiles. Cyclopropylamino enhances Gram+ specificity, while pyridinyl derivatives show broad cytotoxicity .

Biological Activity

5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class. Its unique structural features, including a thiazolidine core and a hydrazone linkage, suggest potential biological activities that can be explored for therapeutic applications.

Structural Characteristics

The compound can be represented by the molecular formula C21H25N3O2SC_{21}H_{25}N_{3}O_{2}S and has a molecular weight of approximately 383.5 g/mol. The presence of methoxy and bicyclic structures enhances its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit various antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial and fungal strains. A study on similar thiazolidinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazolidinones have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that compounds with thiazolidinone moieties can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells . The specific compound's hydrazone structure may enhance its interaction with biological targets involved in tumor growth regulation.

Anti-inflammatory Effects

Compounds within the thiazolidinone class have also been associated with anti-inflammatory activities. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators, which could be relevant for conditions such as arthritis or inflammatory bowel disease .

The biological activity of this compound may be attributed to several mechanisms:

  • Nucleophilic Substitution : The thiazolidinone ring can undergo nucleophilic substitutions that may lead to active metabolites.
  • Hydrazone Tautomerization : The hydrazone linkage allows for tautomerization, which can affect the compound's reactivity with biological targets.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

Study FocusFindings
Antimicrobial ActivityDerivatives showed significant inhibition against Mycobacterium tuberculosis with MIC values comparable to established drugs .
Antitumor EffectsThiazolidinone derivatives displayed cytotoxicity against various cancer cell lines; some compounds induced apoptosis effectively .
Anti-inflammatory PropertiesCompounds reduced levels of inflammatory markers in vitro .

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